In-Depth Technical Guide: Synthesis and Characterization of 2-(3-formyl-1H-indol-1-yl)butanoic acid
In-Depth Technical Guide: Synthesis and Characterization of 2-(3-formyl-1H-indol-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel indole derivative, 2-(3-formyl-1H-indol-1-yl)butanoic acid. Indole-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data for the target molecule. Furthermore, it explores the potential biological context of this compound as a modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway, a key regulator of metabolism and inflammation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2] The functionalization of the indole ring, particularly at the N-1 and C-3 positions, offers a versatile platform for the development of novel therapeutic agents. This guide focuses on the synthesis and characterization of a specific derivative, 2-(3-formyl-1H-indol-1-yl)butanoic acid, a molecule combining the key functionalities of an indole-3-carboxaldehyde and an N-alkanoic acid. This combination of pharmacophores suggests potential interactions with various biological targets. Given the known role of other indole derivatives as modulators of nuclear receptors, this document will also explore the potential interaction of the title compound with the PPARγ signaling pathway.[3][4]
Synthetic Pathway
The proposed synthesis of 2-(3-formyl-1H-indol-1-yl)butanoic acid is a three-step process commencing with the formylation of indole, followed by N-alkylation, and concluding with ester hydrolysis.
Caption: Proposed synthetic route for 2-(3-formyl-1H-indol-1-yl)butanoic acid.
Experimental Protocols
Synthesis of Indole-3-carboxaldehyde
This procedure is adapted from the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.
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Materials:
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Indole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0 °C.
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Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with stirring, maintaining the temperature below 5 °C.
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After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to form the Vilsmeier reagent.
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Cool the Vilsmeier reagent back to 0 °C and add a solution of indole (1 equivalent) in anhydrous DCM dropwise.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a cold aqueous solution of sodium hydroxide (4 equivalents) to achieve a pH of 8-9.
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Extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield indole-3-carboxaldehyde as a solid.
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Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)butanoate
This step involves the N-alkylation of indole-3-carboxaldehyde with an α-bromo ester.
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Materials:
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Indole-3-carboxaldehyde
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Ethyl 2-bromobutanoate
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Water
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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To a solution of indole-3-carboxaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).
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Stir the suspension at room temperature for 30 minutes.
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Add ethyl 2-bromobutanoate (1.2 equivalents) dropwise to the mixture.
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Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired ester.
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Synthesis of 2-(3-formyl-1H-indol-1-yl)butanoic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
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Materials:
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Ethyl 2-(3-formyl-1H-indol-1-yl)butanoate
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Lithium hydroxide (LiOH)
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Tetrahydrofuran (THF)
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Water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
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Add lithium hydroxide (2-3 equivalents) to the solution.
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Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
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Once the starting material is consumed, remove the THF under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
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A precipitate may form, which can be collected by filtration. Alternatively, extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate under reduced pressure to yield the crude 2-(3-formyl-1H-indol-1-yl)butanoic acid.
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The product can be further purified by recrystallization if necessary.
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Characterization Data
The following tables summarize the expected and known characterization data for the key compounds in the synthetic pathway.
Table 1: Physicochemical and Spectroscopic Data for Indole-3-carboxaldehyde
| Property | Value |
| Molecular Formula | C₉H₇NO[5] |
| Molecular Weight | 145.16 g/mol [5] |
| Appearance | White to yellow solid |
| Melting Point | 194-198 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~9.9 (s, 1H, CHO), ~8.3 (s, 1H, indole H2), ~8.2 (d, 1H, indole H4), ~7.4 (m, 3H, indole H5, H6, H7), ~8.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185.0, 138.0, 137.5, 124.5, 124.0, 123.0, 121.5, 118.0, 112.0 |
| IR (KBr, cm⁻¹) | ~3150 (N-H), ~1650 (C=O) |
Table 2: Predicted Physicochemical and Spectroscopic Data for 2-(3-formyl-1H-indol-1-yl)butanoic acid
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, CHO), ~8.4 (s, 1H, indole H2), ~8.1 (d, 1H, indole H4), ~7.4 (m, 3H, indole H5, H6, H7), ~5.0 (t, 1H, CH-COOH), ~2.2 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃), ~11.0 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185.5, ~175.0, ~138.0, ~137.0, ~125.0, ~124.5, ~123.5, ~122.0, ~119.0, ~110.0, ~60.0, ~28.0, ~11.0 |
| IR (KBr, cm⁻¹) | ~3300-2500 (O-H), ~1710 (C=O, acid), ~1660 (C=O, aldehyde) |
| MS (ESI-) m/z | 230.08 [M-H]⁻ |
Potential Biological Activity and Signaling Pathway
Several indole derivatives have been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[1][3][4] PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[3][4] Its activation is a key mechanism for the therapeutic action of thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes.
The structure of 2-(3-formyl-1H-indol-1-yl)butanoic acid, featuring a carboxylic acid head group and a hydrophobic indole moiety, shares similarities with known PPARγ ligands. The carboxylic acid can engage in hydrogen bonding with key residues in the ligand-binding pocket of PPARγ, while the indole core can form hydrophobic and aromatic interactions.
PPARγ Signaling Pathway
Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to both transactivation and transrepression of gene expression.
Caption: A simplified diagram of the PPARγ signaling pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 2-(3-formyl-1H-indol-1-yl)butanoic acid. The proposed synthetic route is based on well-established chemical transformations and should be readily adaptable in a standard laboratory setting. The predicted characterization data will aid in the identification and verification of the synthesized compound. Furthermore, the potential of this molecule to act as a PPARγ modulator provides a strong rationale for its biological evaluation in the context of metabolic and inflammatory diseases. This document serves as a foundational resource to stimulate further research into this and related indole derivatives as potential therapeutic agents.
References
- 1. Synthesis and biological activities of novel indole derivatives as potent and selective PPARgamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based de novo design, synthesis, and biological evaluation of the indole-based PPARgamma ligands (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
